1-Ethyl-3-phenylpiperazine-2,5-dione
Beschreibung
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-ethyl-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-14-8-10(15)13-11(12(14)16)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,15) |
InChI-Schlüssel |
BXNZRUWLEZRHJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(=O)NC(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Selected Piperazine-2,5-dione Derivatives
Key Observations :
- Steric Effects : Bulky substituents (e.g., benzyl in 3f) reduce solubility and permeability compared to smaller alkyl groups (e.g., ethyl or methyl) .
- Electronic Effects : Methoxy groups (as in 7a) increase polarity and hydrogen-bonding capacity, improving aqueous solubility .
- Stereochemistry : Chiral centers (e.g., in (3S,6S)-dimethyl derivatives) influence biological activity and crystallinity .
Physicochemical Properties
Table 2: Physicochemical Descriptors of Selected DKPs
*logP values estimated using fragment-based methods.
Key Findings :
- Melting Points : Bulky or rigid substituents (e.g., benzyl in 3f) increase melting points due to enhanced crystallinity .
- Lipophilicity : Ethyl and phenyl groups contribute to moderate logP (~2.1), whereas methoxy-substituted derivatives (e.g., 7a) exhibit lower logP (~1.5) .
- Solubility : Polar groups (e.g., methoxy) improve aqueous solubility, making 7a more suitable for pharmaceutical formulations .
Vorbereitungsmethoden
Cyclization of N-Substituted α-Amino Acids or Amides
One common approach involves the use of N-protected α-amino acids or their derivatives, which undergo cyclization under acidic or thermal conditions to form the diketopiperazine ring. For example, Ugi reaction products of N-tert-butoxycarbonyl-protected α-amino acids, aldehydes, amines, and isocyanides can be deprotected and cyclized under microwave-assisted heating in acetic acid to yield diastereomerically pure piperazine-2,5-diones. This method benefits from enolization equilibration that favors the more stable diastereomer, ensuring stereochemical purity.
Substitution and Spontaneous Cyclization of α-Bromo Tertiary Amides
Another efficient method involves the substitution of α-bromo tertiary acetamides with primary aliphatic amines, followed by spontaneous cyclization to form tetrasubstituted 2,5-diketopiperazines. This dynamic kinetic resolution process can yield high stereoselectivity and good yields (51–88%) depending on the amine used. The reaction is typically carried out in acetonitrile at room temperature over 48 hours with bases such as diisopropylethylamine and tetrabutylammonium iodide as catalysts.
Specific Preparation of 1-Ethyl-3-phenylpiperazine-2,5-dione
While direct literature on 1-ethyl-3-phenylpiperazine-2,5-dione is limited, the synthesis can be inferred and adapted from related phenylpiperazine and diketopiperazine syntheses.
Stepwise Synthesis via Alkylation and Cyclization
A typical synthetic route involves:
- Step 1: Preparation of a suitable phenyl-substituted amide or amino acid derivative.
- Step 2: Introduction of the ethyl group at the nitrogen via alkylation, often using ethyl halides or ethylating agents in the presence of bases.
- Step 3: Cyclization to form the piperazine-2,5-dione ring, which can be promoted by heating in acidic media or using dehydrating agents.
For example, phenylpiperazine derivatives can be synthesized by reacting 3-phenyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione with dibromoalkanes and piperazine derivatives under basic conditions in solvents like dimethylformamide, followed by purification steps involving extraction and recrystallization.
Use of N-(2-Chloroethyl)-N-ethyl-2-chloro-2-phenylethylamine Intermediates
An alternative approach involves ring-opening reactions of styrene oxide with N-ethylethanolamine, followed by chlorination and cyclization steps to form the piperazine ring substituted with ethyl and phenyl groups. This method has been used for related compounds such as 1-methyl-3-phenylpiperazine and can be adapted for the ethyl analogue.
Reaction Conditions and Catalysts
- Solvents: Common solvents include dichloromethane, acetonitrile, ethanol, and dimethylformamide.
- Bases: Triethylamine, diisopropylethylamine, and potassium carbonate are frequently used to facilitate alkylation and substitution reactions.
- Temperature: Reactions are typically conducted at temperatures ranging from 0 °C to reflux conditions (~80–135 °C), depending on the step.
- Catalysts: 4-Dimethylaminopyridine (DMAP) and sodium acetate are used to promote acylation and cyclization steps.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Substitution of α-bromo amide | Primary amine, DIEA, TBAI, CH3CN, rt, 48 h | 51–88 | High stereoselectivity (up to 98:2 dr) |
| Alkylation of piperazine | Ethyl halide, triethylamine, DMF, 80 °C, 3 h | ~65 | Intermediate formation |
| Cyclization | Heating in acetic acid or acetic anhydride, NaOAc | >85 | Efficient ring closure |
| Purification | Extraction, column chromatography, recrystallization | — | Ensures high purity |
Research Findings and Optimization
- The dynamic kinetic resolution during substitution with primary amines allows for high diastereoselectivity in diketopiperazine formation.
- Microwave-assisted cyclization accelerates the formation of diastereomerically pure piperazine-2,5-diones, reducing reaction times significantly.
- Use of strong bases like sodium hydride in inert solvents facilitates alkylation steps with high yields and minimal side reactions.
- The choice of solvent and temperature critically affects the yield and purity of the final product, with polar aprotic solvents and moderate heating being optimal.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 1-Ethyl-3-phenylpiperazine-2,5-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted aldehydes and piperazine-2,5-dione precursors. For example, enantioselective approaches using chiral catalysts or reducing agents (e.g., NaBH₄) can yield optically active derivatives. Optimization involves adjusting reaction time (e.g., 2–6 hours), temperature (reflux conditions), and stoichiometry of reagents. Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization improves yields, as demonstrated in syntheses achieving 81–83% yields for analogous compounds .
Q. Which spectroscopic techniques are critical for confirming the structure of 1-Ethyl-3-phenylpiperazine-2,5-dione?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns chemical shifts for ethyl and phenyl substituents (e.g., δ 1.2–1.5 ppm for ethyl groups, aromatic protons at δ 7.0–7.5 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (≥95% by LC-MS at 254 nm) .
- ATR-IR : Confirms C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Q. How do structural modifications (e.g., substituents on the piperazine ring) affect bioactivity in preclinical studies?
- Methodological Answer : Substituents like phenyl or fluorobenzyl groups enhance receptor affinity (e.g., 5-HT1A or SERT binding). For instance, arylpiperazine moieties in pyrrolidine-2,5-dione derivatives show dual receptor activity, suggesting similar strategies for optimizing target engagement .
Advanced Research Questions
Q. How can enantioselective synthesis of 1-Ethyl-3-phenylpiperazine-2,5-dione be achieved, and what factors influence optical purity?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) enable enantioselectivity. For example, using (R)- or (S)-BINOL-derived catalysts in condensation reactions can yield enantiomeric excess (ee) >90%. Reaction solvent polarity, temperature, and catalyst loading (5–10 mol%) critically impact optical purity, as shown in syntheses of related diones with α = 1.4°–9.6° (c = 1, MeOH) .
Q. What strategies resolve contradictions in analytical data (e.g., purity discrepancies between LC-MS and NMR)?
- Methodological Answer : Cross-validate using complementary methods:
- NMR vs. LC-MS : Quantify residual solvents or byproducts via ¹H NMR integration.
- HPLC chiral columns : Resolve enantiomeric impurities (e.g., CSP-HPLC retention times) .
- Elemental analysis : Confirm stoichiometry discrepancies (e.g., C, H, N content) .
Q. How is regioselectivity controlled during the synthesis of 1,3-disubstituted piperazine-2,5-diones?
- Methodological Answer : Regioselectivity is achieved via:
- Protecting groups : Temporarily block reactive sites (e.g., benzyl groups for N-protection) .
- Microwave-assisted synthesis : Accelerates reaction kinetics to favor specific pathways .
- Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-functionalized derivatives .
Q. What computational or experimental approaches validate the 3D conformation of piperazine-2,5-dione derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and torsion angles (e.g., CCDC No. 1407713 for analogous structures) .
- Molecular docking : Predicts binding poses with targets (e.g., GSK-3β inhibitors) using software like AutoDock Vina .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) for structure-activity insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
